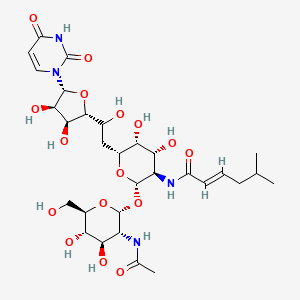

Tetrodotoxin, citrate (1:1) (salt)

Übersicht

Beschreibung

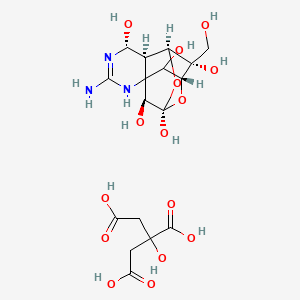

Tetrodotoxin (citrate) is a potent neurotoxin known for its ability to block voltage-gated sodium channels in nerve and muscle tissues. This compound is derived from tetrodotoxin, which is naturally found in various marine organisms such as pufferfish, blue-ringed octopuses, and certain species of newts . Tetrodotoxin (citrate) is the water-soluble citrate salt form of tetrodotoxin, making it more suitable for certain experimental and therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Tetrodotoxin (Citrat) hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als molekulares Werkzeug verwendet, um Ionenkanäle und ihre Funktionen zu untersuchen.

5. Wirkmechanismus

Tetrodotoxin (Citrat) übt seine Wirkung aus, indem es an die Stelle 1 der schnellen spannungsgesteuerten Natriumkanäle bindet, die sich an der extrazellulären Porenöffnung befinden . Diese Bindung deaktiviert vorübergehend die Funktion des Ionenkanals und verhindert den Durchgang von Natriumionen in das Neuron . Infolgedessen werden die Initiierung und die Ausbreitung von Aktionspotenzialen blockiert, was zu einer Lähmung des betroffenen Gewebes führt .

Ähnliche Verbindungen:

Saxitoxin: Ein weiteres starkes Neurotoxin, das Natriumkanäle blockiert, aber eine andere Struktur und Quelle hat.

Conotoxine: Eine Gruppe von neurotoxischen Peptiden aus Kegelschnecken, die ebenfalls Natriumkanäle angreifen.

Einzigartigkeit von Tetrodotoxin (Citrat): Tetrodotoxin (Citrat) ist aufgrund seiner hohen Spezifität und Affinität für spannungsgesteuerte Natriumkanäle ein unschätzbares Werkzeug in der neurobiologischen Forschung und in potenziellen therapeutischen Anwendungen . Seine wasserlösliche Citratform verbessert seine Verwendbarkeit in verschiedenen experimentellen Setups .

Wirkmechanismus

Tetrodotoxin (citrate) exerts its effects by binding to site 1 of the fast voltage-gated sodium channels located at the extracellular pore opening . This binding temporarily disables the function of the ion channel, preventing the passage of sodium ions into the neuron . As a result, the initiation and propagation of action potentials are blocked, leading to paralysis of the affected tissues .

Similar Compounds:

Saxitoxin: Another potent neurotoxin that blocks sodium channels but has a different structure and source.

Conotoxins: A group of neurotoxic peptides from cone snails that also target sodium channels.

Uniqueness of Tetrodotoxin (citrate): Tetrodotoxin (citrate) is unique due to its high specificity and affinity for voltage-gated sodium channels, making it an invaluable tool in neurobiological research and potential therapeutic applications . Its water-soluble citrate form enhances its usability in various experimental setups .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Tetrodotoxin citrate acts by selectively blocking the action potentials of voltage-gated sodium channels along nerves, skeletal and cardiac muscle membranes, without changing the resting membrane potentials . It binds to site 1 of the fast voltage-gated sodium channel located at the extracellular pore opening . The binding of any molecules to this site will temporarily disable the function of the ion channel .

Cellular Effects

Tetrodotoxin citrate inhibits the firing of action potentials in neurons by binding to the voltage-gated sodium channels in nerve cell membranes and blocking the passage of sodium ions . This prevents the nervous system from carrying messages and thus muscles from contracting in response to nervous stimulation . It also diminishes pain behavior in a dose-dependent manner in models of inflammatory, visceral and neuropathic pain .

Molecular Mechanism

The molecular mechanism of Tetrodotoxin citrate involves its binding to the narrowest part of the sodium channel pore (i.e., the selectivity filter). By doing so, it prevents sodium ions from binding and permeating the cell via the open pore . Tetrodotoxin citrate binds to site 1 of the fast voltage-gated sodium channel located at the extracellular pore opening .

Temporal Effects in Laboratory Settings

Tetrodotoxin citrate has been used in several types of experiments ranging from brain slice recordings to in vivo secretion measurement . It has been observed that Tetrodotoxin citrate diminishes pain behavior in a dose-dependent manner in models of inflammatory, visceral and neuropathic pain .

Dosage Effects in Animal Models

In animal models, the effects of Tetrodotoxin citrate vary with different dosages. For instance, it has been found to exhibit therapeutic properties when administered at levels far below lethal doses . At high doses, it can cause toxic or adverse effects .

Metabolic Pathways

Tetrodotoxin citrate is involved in the sodium channel conductance pathway. It selectively blocks the sodium channel, thereby inhibiting the action potential in nerve and muscle cells .

Transport and Distribution

Tetrodotoxin citrate is transported and distributed within cells and tissues via the bloodstream . It is accumulated in organs of organisms which consume it via the food chain .

Subcellular Localization

Tetrodotoxin citrate is localized at the cellular membrane where it binds to the voltage-gated sodium channels . Its activity is primarily at the cell membrane where it inhibits the firing of action potentials in neurons .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Tetrodotoxin (Citrat) umfasst aufgrund seiner komplexen Struktur mehrere komplexe Schritte. Der Prozess beginnt typischerweise mit der Herstellung der Kernstruktur durch eine stereoselektive Diels-Alder-Reaktion, gefolgt von einer Reihe von funktionellen Gruppenumwandlungen . Schlüsselschritte sind die chemoselektive Öffnung des cyclischen Anhydrids, die decarboxylierende Hydroxylierung und eine innovative SmI2-vermittelte Fragmentierung . Die letzten Schritte beinhalten die Bildung des Hemiaminal und des Orthoesters unter sauren Bedingungen, um Tetrodotoxin und sein Citratsalz zusammenzusetzen .

Industrielle Produktionsverfahren: Die industrielle Produktion von Tetrodotoxin (Citrat) ist aufgrund seiner hohen Toxizität und der komplexen Synthese begrenzt. Fortschritte in der Biotechnologie haben die Produktion von Tetrodotoxin durch die Kultivierung von Tetrodotoxin-produzierenden Bakterien ermöglicht . Diese Bakterien können unter kontrollierten Bedingungen kultiviert werden, um Tetrodotoxin zu produzieren, das dann in seine Citratsalzlösung für verschiedene Anwendungen umgewandelt wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tetrodotoxin (Citrat) unterliegt aufgrund seiner stark funktionalisierten Struktur hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Tetrodotoxin (Citrat) kann unter milden Bedingungen mit Nukleophilen reagieren, um verschiedene Derivate zu bilden.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat können verwendet werden, um Tetrodotoxin (Citrat) zu oxidieren und verschiedene oxidierte Produkte zu bilden.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid können bestimmte funktionelle Gruppen innerhalb des Tetrodotoxin (Citrat)-Moleküls reduzieren.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Tetrodotoxinderivate mit modifizierten funktionellen Gruppen, die für die weitere Forschung und therapeutische Anwendungen verwendet werden können .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tetrodotoxin, citrate (1:1) (salt) involves several steps such as protection, coupling, deprotection, and salt formation. It is a complex process that requires expertise in organic chemistry and access to specialized equipment.", "Starting Materials": ["4,5,6,7-Tetradehydro-1,4-dideoxy-3-O-[(R)-(+)-methylsuccinyl]-1,2-O-isopropylidene-b-D-glycero-hex-3-enopyranose", "2,4,6-Tri-O-acetyl-1-O-(2,4,6-tri-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranose", "2,3,4,6-Tetra-O-acetyl-1-O-(2,4,6-tri-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranose", "Tetrodotoxin", "Citric acid", "Diisopropylcarbodiimide (DIC)", "N-Hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Methanol", "Dichloromethane (DCM)", "Pyridine", "Triethylamine (TEA)", "Ethyl acetate", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)"], "Reaction": ["Protection of the hydroxyl groups of the starting materials using acetyl groups in the presence of acetic anhydride and pyridine to yield 2,4,6-Tri-O-acetyl-1-O-(2,4,6-tri-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranose and 2,3,4,6-Tetra-O-acetyl-1-O-(2,4,6-tri-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranose.", "Coupling of the protected starting materials with 4,5,6,7-Tetradehydro-1,4-dideoxy-3-O-[(R)-(+)-methylsuccinyl]-1,2-O-isopropylidene-b-D-glycero-hex-3-enopyranose using DIC and NHS in DMF to yield the protected intermediate.", "Deprotection of the intermediate using methanol and NaOH to remove the acetyl groups and the isopropylidene group to yield the free intermediate.", "Salt formation of the free intermediate with citric acid in the presence of TEA and DCM to yield Tetrodotoxin, citrate (1:1) (salt)."] } | |

| 18660-81-6 | |

Molekularformel |

C17H25N3O15 |

Molekulargewicht |

511.4 g/mol |

IUPAC-Name |

(5R,6R,7S,9R,11R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C11H17N3O8.C6H8O7/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,15-20H,1H2,(H3,12,13,14);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2-,3?,4+,5-,6-,7+,9+,10?,11-;/m1./s1 |

InChI-Schlüssel |

YUJWMDOXROTQCW-XCZXUWTISA-N |

Isomerische SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C([C@@]1([C@@H]2[C@@H]3[C@H](N=C(NC34[C@@H]([C@@](O2)(O[C@@H]1C4O)O)O)N)O)O)O |

SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |

Kanonische SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |

Aussehen |

Assay:≥98%A white to off-white solid |

Color/Form |

Crystals |

melting_point |

225 °C (decomposes) |

| 4368-28-9 | |

Physikalische Beschreibung |

Colorless crystalline solid that darkens when heated above 428°F (220°C). |

Piktogramme |

Acute Toxic |

Haltbarkeit |

Stable to boiling except in an alkaline solution. |

Löslichkeit |

In water, 1.0X10+6 mg/L at 25 °C /miscible/ (est) Soluble in dilute acetic acid; slightly soluble in dry alcohol, ether; practically insoluble in other organic solvents |

Synonyme |

Fugu Toxin Tarichatoxin Tetradotoxin Tetrodotoxin Toxin, Fugu |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tetrodotoxin citrate exert its effects on the nervous system?

A: Tetrodotoxin citrate acts by binding to voltage-gated sodium channels on the surface of neurons. This binding effectively blocks the flow of sodium ions, which are crucial for the initiation and propagation of action potentials [, , ]. This blockade effectively silences neuronal activity, leading to a variety of physiological effects depending on the location and concentration of the toxin.

Q2: Several research papers mention the use of Tetrodotoxin citrate in conjunction with other pharmacological agents. Why is this approach often employed?

A: Researchers utilize Tetrodotoxin citrate in combination with other drugs, such as NMDA, APB, and PDA, to isolate and study specific components of the electroretinogram (ERG) [, , , ]. By selectively blocking certain neuronal pathways, they can better understand the contribution of different retinal cell types to the overall ERG response.

Q3: Research indicates that Tetrodotoxin citrate can influence oscillatory potentials (OPs) in the retina. What are the implications of these findings?

A: Studies in transgenic rabbits with retinal degeneration have shown that Tetrodotoxin citrate administration leads to a significant reduction in OP amplitudes, even more so than in wild-type rabbits []. This suggests that the observed supernormal OPs in these animals might be linked to secondary changes occurring in the inner retinal neurons following photoreceptor degeneration. This highlights the potential of Tetrodotoxin citrate as a tool to investigate the complex interplay between different retinal cell types during disease progression.

Q4: Beyond its effects on the visual system, are there other areas of research exploring Tetrodotoxin citrate?

A: Interestingly, Tetrodotoxin citrate is being investigated for its potential in pain management. One study explores its use via intratracheal administration as a potential analgesic []. While further research is needed to fully elucidate its efficacy and safety profile in this context, it represents a novel approach to pain relief.

Q5: Given the potent effects of Tetrodotoxin citrate on neuronal activity, what safety concerns are associated with its use in research and potential therapeutic applications?

A: Tetrodotoxin is a highly potent neurotoxin, and its use requires extreme caution. Accidental exposure or ingestion can lead to severe paralysis, respiratory failure, and even death []. Therefore, stringent safety protocols and specialized training are essential for handling and administering this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride](/img/structure/B1663561.png)

![1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol](/img/structure/B1663578.png)